Phe-Gly-Gly-Phe

Nociceptin Pharmacology Structure-Activity Relationship Peptide Fragment Screening

Phe-Gly-Gly-Phe represents the validated minimal pharmacophore fragment of nociceptin/orphanin FQ, essential for receptor occupation and activation. This linear tetrapeptide is uniquely non-redundant: SAR studies confirm that substitution of either Gly² or Gly³ with aromatic residues abolishes receptor binding, and truncation to Phe-Gly-Gly results in complete activity loss. As it lacks the N-terminal tyrosine required for opioid receptor activation, it serves as an ideal negative control in μ/δ/κ opioid binding assays. Additionally, its defined hydrophobicity and UV absorbance at 257 nm make it a model substrate for RP-HPLC method validation and N-end rule proteolysis studies. Each lot is supplied as lyophilized powder with ≥98% HPLC purity, stored at -20°C.

Molecular Formula C22H26N4O5
Molecular Weight 426.5 g/mol
CAS No. 40204-87-3
Cat. No. B1586954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhe-Gly-Gly-Phe
CAS40204-87-3
Molecular FormulaC22H26N4O5
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N
InChIInChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31)
InChIKeyNWFLONJLUJYCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phe-Gly-Gly-Phe (CAS 40204-87-3) Technical Specifications and Research-Grade Procurement Data


Phe-Gly-Gly-Phe (CAS 40204-87-3, molecular formula C₂₂H₂₆N₄O₅, MW 426.47) is a linear tetrapeptide comprising two phenylalanine residues flanking a central diglycine spacer [1]. The compound is commercially available at ≥97% purity as determined by HPLC and is predominantly supplied as a lyophilized powder requiring storage at -20°C . While structurally related to the N-terminal core of endogenous opioid peptides, Phe-Gly-Gly-Phe itself is not an active opioid ligand but serves as the critical pharmacophore fragment of nociceptin/orphanin FQ (N/OFQ), where it has been demonstrated to be essential for receptor occupation and activation [2].

Why Phe-Gly-Gly-Phe Cannot Be Replaced by Generic Tetrapeptide Analogs in Nociceptin Research


Generic substitution of Phe-Gly-Gly-Phe with other tetrapeptides or truncated fragments fails due to its unique sequence-specific functional requirements in nociceptin receptor pharmacology. Systematic structure-activity relationship (SAR) studies have established that the Phe¹-Gly²-Gly³-Phe⁴ motif is non-redundant: replacement of either Gly² or Gly³ with an aromatic residue (e.g., Phe) completely abolishes receptor occupancy, while alteration of the Phe¹-Phe⁴ distance eliminates biological activity [1]. Furthermore, the Phe-Gly-Gly-Phe sequence is the minimal fragment required for nociceptin receptor recognition—truncation to Phe-Gly-Gly results in complete loss of activity [2]. These stringent structural constraints mean that alternative tetrapeptides, even those with identical amino acid composition or similar hydrophobicity, cannot functionally substitute for Phe-Gly-Gly-Phe in assays requiring nociceptin receptor engagement.

Quantitative Differentiation Evidence: Phe-Gly-Gly-Phe versus Comparator Peptides


Phe-Gly-Gly-Phe N-Terminal Sequence is Essential for Nociceptin Receptor Occupation

In a comprehensive SAR study of nociceptin(1-13)-NH₂, the native Phe-Gly-Gly-Phe N-terminal tetrapeptide sequence maintained full receptor occupancy. However, replacement of Gly² or Gly³ with Phe (L- or D-configuration) resulted in complete loss of receptor binding. Alteration of the distance between Phe¹ and Phe⁴ led to marked decrease or total elimination of biological activity [1].

Nociceptin Pharmacology Structure-Activity Relationship Peptide Fragment Screening

Phe-Gly-Gly-Phe Tetrapeptide versus Truncated Tripeptide: Loss of Analgesic Activity

Removal of the C-terminal amino acid from orphanin FQ/nociceptin-(1-6) (which contains the Phe-Gly-Gly-Phe core) to yield the pentapeptide orphanin FQ/nociceptin-(1-5) caused a significant loss of analgesic activity in the rat hot-plate test [1]. This demonstrates that the full Phe-Gly-Gly-Phe tetrapeptide sequence is the minimal unit required to preserve the biphasic analgesic/hyperalgesic signaling.

In Vivo Analgesia Nociceptin Fragments Peptide Truncation SAR

N-Terminal Phenylalanine Confers Predicted Short Intracellular Half-Life versus Glycine-Terminated Peptides

According to the established N-end rule of protein degradation, the identity of the N-terminal amino acid governs the half-life of a polypeptide [1]. Phe-Gly-Gly-Phe possesses an N-terminal phenylalanine, which is classified as a type-2 destabilizing residue (along with Leu, Asp, Lys, Arg) associated with a short half-life of approximately 3 minutes or less in eukaryotic systems [1]. In contrast, peptides with an N-terminal glycine are predicted to have half-lives exceeding 20 hours.

Peptide Stability N-End Rule Proteolytic Degradation

Sigma-Aldrich HPLC Purity ≥97% versus Competing Suppliers with Lower Reported Purity

The compound is supplied by Sigma-Aldrich (Product No. P3626) with a minimum purity of ≥97% as determined by HPLC . In contrast, multiple alternative vendors list this compound with purity specifications of ≥95% or no specified purity . For researchers conducting sensitive binding assays or structural studies, this 2% purity differential can significantly impact signal-to-noise ratios and reproducibility.

Peptide Quality Control HPLC Purity Analysis Research-Grade Reagents

Validated Application Scenarios for Phe-Gly-Gly-Phe (CAS 40204-87-3)


Nociceptin Receptor Pharmacophore Mapping and SAR Studies

Phe-Gly-Gly-Phe is the validated minimal pharmacophore fragment for nociceptin/orphanin FQ receptor occupation. It is used as the reference scaffold in structure-activity relationship (SAR) studies to map the structural requirements for receptor binding and activation [1]. Substitution or truncation of this sequence serves as a negative control for loss-of-function experiments.

Negative Control Peptide for Opioid Receptor Binding Assays

Because Phe-Gly-Gly-Phe lacks the N-terminal tyrosine residue required for opioid receptor activation (unlike Met-enkephalin and Leu-enkephalin), it serves as an ideal negative control in μ, δ, and κ opioid receptor binding assays to establish baseline non-specific binding and confirm assay specificity.

HPLC Method Development and Liquid-Liquid Partitioning Studies

The compound has been employed as a model tetrapeptide for developing and validating reverse-phase HPLC separation methods and for liquid-liquid partitioning studies due to its defined hydrophobicity and UV absorbance profile at 257 nm (phenylalanine residues) [2].

Enzymatic Degradation and Stability Studies (N-End Rule Model)

Phe-Gly-Gly-Phe serves as a model substrate for investigating N-end rule-mediated proteolysis. Its N-terminal phenylalanine (a type-2 destabilizing residue) confers a predicted half-life of ≤3 minutes, making it suitable for studying ubiquitin-proteasome pathway kinetics and the effect of N-terminal modifications on peptide stability [3].

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